N,N-Dimethyl-2,4,6-trinitropyridin-3-amine

Catalog No.
S15779403
CAS No.
920502-84-7
M.F
C7H7N5O6
M. Wt
257.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-2,4,6-trinitropyridin-3-amine

CAS Number

920502-84-7

Product Name

N,N-Dimethyl-2,4,6-trinitropyridin-3-amine

IUPAC Name

N,N-dimethyl-2,4,6-trinitropyridin-3-amine

Molecular Formula

C7H7N5O6

Molecular Weight

257.16 g/mol

InChI

InChI=1S/C7H7N5O6/c1-9(2)6-4(10(13)14)3-5(11(15)16)8-7(6)12(17)18/h3H,1-2H3

InChI Key

VFKRHPHBOORTQD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

N,N-Dimethyl-2,4,6-trinitropyridin-3-amine is a synthetic organic compound that belongs to the class of nitro-substituted pyridines. Its molecular formula is C7H10N4O6C_7H_10N_4O_6, and it features a pyridine ring with three nitro groups and a dimethylamino group. This compound is notable for its potential applications in various fields, particularly in the development of energetic materials due to its explosive properties.

The chemical reactivity of N,N-Dimethyl-2,4,6-trinitropyridin-3-amine is influenced by the presence of the nitro groups, which can participate in various reactions:

  • Nucleophilic Substitution: The nitro groups can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to the nitro groups.
  • Reduction Reactions: The nitro groups can be reduced to amines or other functional groups under appropriate conditions, which can alter the compound's properties and reactivity.
  • Formation of Salts: As an amine, it can react with acids to form ammonium salts.

These reactions are typical for nitro compounds and amines, allowing for diverse synthetic pathways.

The synthesis of N,N-Dimethyl-2,4,6-trinitropyridin-3-amine can be achieved through several methods:

  • Nitration of Pyridine Derivatives: Starting from 2,4,6-trinitropyridine, dimethylamine can be introduced through a nucleophilic substitution reaction.
  • Direct Amination: Using dimethylamine in the presence of nitrating agents can yield the desired product through direct amination.
  • Reduction of Precursor Compounds: Precursor compounds such as 2,4,6-trinitroaniline can be reduced to form N,N-Dimethyl-2,4,6-trinitropyridin-3-amine under controlled conditions.

These methods highlight the versatility in synthesizing this compound from various starting materials.

N,N-Dimethyl-2,4,6-trinitropyridin-3-amine has potential applications in:

  • Explosives: Due to its high nitrogen content and energetic properties, it may serve as a component in explosives or propellants.
  • Pharmaceuticals: Similar compounds have been explored for their medicinal properties; thus, this compound may have potential therapeutic applications.
  • Chemical Intermediates: It can act as an intermediate in the synthesis of other complex organic molecules.

Interaction studies involving N,N-Dimethyl-2,4,6-trinitropyridin-3-amine focus on its reactivity with various chemical agents and its stability under different conditions. These studies are crucial for understanding its safety profile and potential uses in industrial applications.

  • Reactivity with Acids: The compound reacts readily with strong acids to form ammonium salts.
  • Stability Tests: Evaluating its stability under heat and pressure is essential for applications in explosives.

Several compounds share structural similarities with N,N-Dimethyl-2,4,6-trinitropyridin-3-amine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N,N-Dimethyl-2-pyridinamineDimethylamino group on a pyridine ringContains only one nitro group
2,4-DinitrophenylhydrazineDinitro substitution on a phenyl ringLacks a pyridine structure
N,N-Dimethyl-2,4-dinitroanilineTwo nitro groups on an aniline structureFewer nitro groups compared to trinitropyridine
2-Amino-4-nitrophenolAn amino group attached to a nitrophenol structureContains one amino and one nitro group

N,N-Dimethyl-2,4,6-trinitropyridin-3-amine stands out due to its three nitro groups and pyridine ring structure, which contribute to its unique chemical behavior and potential applications.

XLogP3

1.1

Hydrogen Bond Acceptor Count

8

Exact Mass

257.03963296 g/mol

Monoisotopic Mass

257.03963296 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

Explore Compound Types